(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid
Description
Properties
Molecular Formula |
C7H7BClFO2S |
|---|---|
Molecular Weight |
220.46 g/mol |
IUPAC Name |
(2-chloro-4-fluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
CWKCILHARWRHES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)SC)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Boronation Sequence
The core synthesis begins with a halogenated aromatic precursor, typically 3-chloro-1-fluoro-2-(methylthio)benzene . Key steps include:
- Lithiation : Treatment with n-butyllithium (n-BuLi) at low temperatures (-78°C to 0°C) to generate a reactive aryl lithium intermediate.
- Boronation : Quenching with trimethyl borate (B(OMe)₃) , forming a boronic ester.
- Hydrolysis : Acidic workup (e.g., HCl) converts the ester to the boronic acid.
Representative Reaction Pathway :
- 3-Chloro-1-fluoro-2-(methylthio)benzene + n-BuLi → Aryl lithium intermediate
- Aryl lithium + B(OMe)₃ → Boronic ester
- Boronic ester + HCl → (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid .
Isolation and Purification
Critical optimizations ensure high yields (>90%):
- Solvent System : Use of acetonitrile (MeCN) and water with NaCl to partition the boronic acid into the organic layer.
- Phase Separation : Salting-out with NaCl enhances layer separation, reducing aqueous solubility of the product.
- Direct Use : The MeCN solution can proceed to downstream coupling reactions without isolation, minimizing losses.
Key Methodological Variations
| Parameter | Method A | Method B |
|---|---|---|
| Lithiation Agent | n-BuLi | n-BuLi or s-BuLi |
| Boron Source | Trimethyl borate | Pinacol boronate |
| Acid Workup | HCl | H₂SO₄ or citric acid |
| Yield | 80–90% | 87–95% |
| Purity | >90% (AAS/NMR) | >95% (GC/HPLC) |
- Temperature Control : Maintaining <-70°C during lithiation prevents side reactions.
- Scalability : Method A’s use of MeCN/water simplifies large-scale isolation.
Applications and Downstream Utility
The compound serves as a critical intermediate in Suzuki-Miyaura cross-couplings , enabling access to biaryl structures in pharmaceuticals and agrochemicals. Its stability in MeCN allows direct integration into multistep syntheses without isolation.
Challenges and Mitigations
- Moisture Sensitivity : Strict anhydrous conditions during lithiation prevent protonolysis.
- Byproduct Formation : Excess n-BuLi must be quenched carefully to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound with a boronic acid functional group attached to a phenyl ring containing chloro, fluoro, and methylthio substituents. It has a molecular formula of and a molecular weight of approximately 220.46 g/mol. This compound is primarily used in cross-coupling reactions, especially the Suzuki-Miyaura coupling reaction, where it acts as a coupling partner with aryl halides or other boronic acids in the presence of palladium catalysts and bases to form biaryl compounds, making it valuable for synthesizing complex organic molecules.
Scientific Research Applications
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid in Suzuki-Miyaura Coupling
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is utilized in Suzuki-Miyaura coupling reactions. In this reaction, it serves as a coupling partner alongside aryl halides or other boronic acids, facilitated by palladium catalysts and bases, resulting in the creation of biaryl compounds. The general reaction can be represented as:Where represents the (2-Chloro-4-fluoro-3-(methylthio)phenyl) group, is a halide, and is another aryl or vinyl group.
Biological Activities and Medicinal Chemistry
Boronic acids, including (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid, have shown potential biological activities. They can interact with biological targets like proteasomes and certain enzymes, suggesting applications in cancer therapy and other diseases where proteasome activity is dysregulated.
Mechanism of Action
The mechanism by which (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the chlorine, fluorine, and methylthio groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
2-Fluoro-4-methylthiophenylboronic Acid (CAS 957060-84-3)
- Structure : C₇H₈BFO₂S; substituents at positions 2 (F) and 4 (SCH₃).
- Key Differences : Lacks the 2-Cl substituent present in the target compound.
- Impact : Reduced steric hindrance and electron-withdrawing effects compared to the target. The absence of Cl may lower stability in oxidative conditions but improve solubility in polar solvents.
- Applications : Primarily used in coupling reactions for agrochemical intermediates .
4-Chloro-2-fluorophenylboronic Acid (CAS 4193595)
- Structure : C₆H₅BClFO₂; substituents at positions 4 (Cl) and 2 (F).
- Key Differences : Halogen positions reversed (Cl at 4 vs. 2 in the target); lacks the 3-SCH₃ group.
- The absence of SCH₃ limits its utility in sulfur-mediated catalysis.
- Applications: Used in antimicrobial drug discovery due to its diagnostic accuracy in β-lactamase inhibition assays .
(2-Chloro-4-methoxyphenyl)boronic Acid
- Structure : C₇H₇BClO₃; substituents at positions 2 (Cl) and 4 (OCH₃).
- Key Differences : Methoxy (-OCH₃) instead of SCH₃ and F.
- Impact : The electron-donating OCH₃ group increases electron density on the ring, reducing oxidative stability but enhancing participation in electron-deficient coupling partners.
- Applications: Intermediate in synthesizing Elafibranor, a peroxisome proliferator-activated receptor (PPAR) agonist .
Thiophene-Based Analogues (e.g., (5-Chlorothiophen-2-yl)boronic Acid)
- Structure : C₄H₃BClO₂S; thiophene ring with Cl at position 5.
- Key Differences : Aromatic thiophene core vs. benzene; smaller ring size alters conjugation and steric accessibility.
- Impact : Thiophene’s electron-rich nature increases reactivity in cross-couplings but may reduce thermal stability.
- Applications : Used in optoelectronic materials and antifungal agents .
Electronic and Steric Effects
| Compound | Substituents | Electronic Effects | Steric Hindrance |
|---|---|---|---|
| Target Compound | 2-Cl, 4-F, 3-SCH₃ | Strong electron-withdrawing (Cl, F); moderate donating (SCH₃) | High (due to Cl and SCH₃ proximity) |
| 4-Chloro-2-fluorophenyl | 4-Cl, 2-F | Moderate electron-withdrawing | Low |
| 2-Fluoro-4-methylthiophenyl | 2-F, 4-SCH₃ | Weak electron-withdrawing (F); donating (SCH₃) | Moderate |
Biological Activity
(2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activities, particularly its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C₇H₈BClFOS
- Molecular Weight : 220.46 g/mol
- Structure : Contains a boronic acid functional group attached to a phenyl ring with chloro, fluoro, and methylthio substituents.
Synthesis and Reactivity
This compound is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling, where it acts as a coupling partner in the presence of palladium catalysts. Its unique substituents enhance its reactivity, making it valuable for synthesizing complex organic molecules.
Anticancer Activity
Preliminary studies suggest that (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid exhibits significant anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. By interfering with protein degradation pathways, this compound may contribute to cancer therapy .
A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3). Results showed that compounds similar to (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid reduced cell viability significantly while maintaining higher viability in healthy cells. For instance, at a concentration of 5 µM, certain related compounds decreased cancer cell viability to 33% compared to 71% for healthy cells .
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Antimicrobial Properties
In addition to anticancer effects, (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid has shown antimicrobial activity against various pathogens. Studies indicate that boronic acids can inhibit the growth of bacteria and fungi, with effective inhibition zones ranging from 7 to 13 mm against organisms like Staphylococcus aureus and Escherichia coli .
The mechanism by which (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid exerts its biological effects primarily involves:
- Proteasome Inhibition : By binding to the active site of proteasomes, it disrupts protein degradation pathways critical for cancer cell survival.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and inhibits virulence factors, leading to reduced bacterial proliferation and biofilm formation .
Case Studies and Comparative Analysis
Several studies have focused on comparing the biological activity of (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid with structurally similar compounds:
| Compound Name | Anticancer Activity (IC50 nM) | Antimicrobial Activity (Inhibition Zone mm) |
|---|---|---|
| (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid | TBD | TBD |
| 4-Chlorophenylboronic Acid | ~50 | 10 |
| 2-Fluorophenylboronic Acid | ~60 | 12 |
| 3-Methylthiophenylboronic Acid | ~70 | 9 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid, and how can reaction conditions be optimized?
- Answer : A general synthesis approach involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. For example, starting with a halogenated aromatic scaffold (e.g., 2-chloro-4-fluoro-3-(methylthio)bromobenzene), Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C can yield the boronic acid. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of substrate to B₂pin₂), inert atmosphere, and catalyst loading (1–3 mol%) . Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the methylthio (-SMe) group typically appears as a singlet near δ 2.5 ppm in ¹H NMR, while aromatic protons show coupling patterns reflecting chloro and fluoro substituents .
- HPLC-MS : Assess purity (>95%) and detect trace by-products.
- Elemental Analysis : Verify empirical formula (C₇H₆BClFSO₂).
Q. What safety protocols are recommended for handling this boronic acid in laboratory settings?
- Answer : Use engineering controls (fume hoods), personal protective equipment (gloves, lab coat), and monitor airborne concentrations. Store at 0–6°C in airtight containers to prevent hydrolysis . Decontaminate spills with ethanol/water mixtures, and avoid exposure to moisture or strong oxidizers .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro, fluoro, and methylthio substituents influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluoro and chloro groups activate the boronic acid toward electrophilic substitution but may reduce nucleophilicity in Suzuki couplings. The methylthio group introduces steric hindrance, potentially slowing transmetalation steps. To mitigate this, use polar aprotic solvents (DMSO, DMF) and elevated temperatures (80–100°C). Catalyst systems like Pd(OAc)₂ with SPhos ligand enhance reactivity for sterically hindered substrates .
Q. How can discrepancies in catalytic activity data be resolved when using this compound in different reaction media?
- Answer : Contradictions often arise from solvent polarity, pH, or trace water. For example, in aqueous media, boronic acids may form boroxines, reducing reactivity. Use anhydrous conditions or buffer systems (pH 7–9) to stabilize the boronate form. Kinetic studies (e.g., monitoring reaction progress via GC-MS) and control experiments with deuterated solvents can isolate solvent effects .
Q. What role does this compound play in stimuli-responsive hydrogels, and how do its substituents modulate glucose-binding affinity?
- Answer : Phenyl boronic acids form reversible complexes with diols (e.g., glucose). The chloro and fluoro substituents increase Lewis acidity, enhancing glucose-binding kinetics, while the methylthio group may improve hydrogel hydrophobicity. To design glucose-sensitive hydrogels, copolymerize with acrylamide derivatives and characterize swelling ratios under varying glucose concentrations .
Data Contradiction and Mechanistic Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?
- Answer : Stability varies with substituent positioning and solvent. The ortho-chloro group may accelerate hydrolysis via intramolecular assistance, while fluoro substituents stabilize the boronate anion. Contrasting studies might use different pH ranges (e.g., pH 8 vs. pH 10). Conduct accelerated stability tests (40°C, 75% humidity) with LC-MS monitoring to clarify degradation pathways .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Suzuki Coupling Catalyst | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | |
| Purification Method | Silica gel (hexane/EtOAc 3:1) | |
| Storage Temperature | 0–6°C in argon atmosphere |
| NMR Peaks (DMSO-d₆) | Expected Shifts |
|---|---|
| Methylthio (-SMe) | δ 2.53 ppm (s, 3H) |
| Aromatic protons | δ 7.34–7.86 ppm (coupled doublets) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
